1-(4-Nitrophenyl)-1H-imidazole
Overview
Description
1-(4-Nitrophenyl)-1H-imidazole is an organic compound characterized by the presence of a nitrophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used under basic conditions.
Major Products Formed:
Reduction: The major product is 1-(4-aminophenyl)-1H-imidazole.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its activity .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of an imidazole ring.
4-(4-Nitrophenyl)thiomorpholine: Contains a thiomorpholine ring and is used in medicinal chemistry.
Properties
IUPAC Name |
1-(4-nitrophenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCOOPJLAXJKOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177566 | |
Record name | Imidazole, 1-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2301-25-9 | |
Record name | 1-(4-Nitrophenyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2301-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazole, 1-(p-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002301259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Nitrophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole molecule as determined by this study?
A1: The study reveals that the 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole molecule is not planar []. The imidazole ring and the nitrophenyl ring are tilted with respect to each other with a dihedral angle of 57.89° []. Additionally, the nitro groups are not coplanar with their respective rings, showing twists of 7.0° for the imidazole nitro group and 9.68° for the benzene nitro group []. This non-planar structure could have implications for potential interactions with other molecules.
Q2: How does 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole arrange itself in the solid state?
A2: The crystal structure analysis demonstrates that 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole molecules form centrosymmetric dimers in the solid state, held together by C—H⋯O hydrogen bonds []. These dimers are further connected through C—H⋯N hydrogen bonds, creating rows along the crystallographic [] direction []. These rows then interact via additional C—H⋯O hydrogen bonds, resulting in a two-dimensional network structure within the crystal lattice [].
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